3-nitro-4-phenyl-1H-pyrrole

Übersicht

Beschreibung

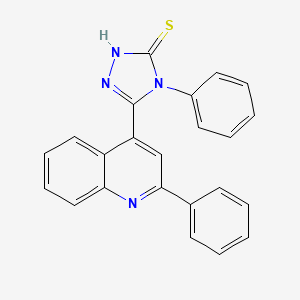

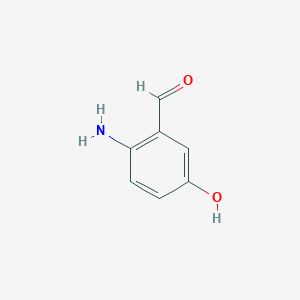

3-Nitro-4-phenyl-1H-pyrrole is a chemical compound with the linear formula C10H8N2O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H8N2O2 . The molecular weight of this compound is 188.187 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, pyrrole and its derivatives are known to undergo a variety of reactions. For instance, the reaction of 2-azido-1,3-diphenylprop-2-en-1one with pentane-2,4-dione, catalyzed by indium trichloride in water, results in the formation of a pyrrole derivative .Wissenschaftliche Forschungsanwendungen

Electronic Properties and Synthesis

- Synthesis and Electronic Interaction : Researchers have synthesized novel pyrrole derivatives, including 2,5-diferrocenyl-1-phenyl-1H-pyrrole, exploring their electronic and structural properties. These compounds exhibit remarkable electron delocalization and reversible one-electron transfer processes, highlighting their potential in electrochemical applications (Hildebrandt, Schaarschmidt, & Lang, 2011).

Chemical Synthesis and Modifications

- Ring-Opening/Ring-Closing Protocols : Research on 3-nitro-4-(phenylsulfonyl)thiophene has led to a simple and versatile approach to N-fused pyrroles, which are of synthetic and biological interest. These N-fused pyrroles are generated through a 1,6-H shift followed by 6π-electrocyclization, offering a pathway for creating a variety of pyrrole derivatives (Bianchi et al., 2014).

Optoelectronic Applications

- Optoelectronic Properties of Derivatives : A study on a variety of 1,3,4-oxadiazole derivatives based on electron-donor pyrrole and acceptor nitro groups has revealed their potential in optoelectronic applications. These compounds show high values of light harvesting efficiency, indicating their suitability in the field of optoelectronics and as components in electronic devices (Joshi & Ramachandran, 2017).

Magnetic Properties

- Crystallography and Magnetism : The study of stable radicals derived from 1-(4-nitroxylphenyl)pyrrole has provided insights into their magnetic properties. These compounds exhibit antiferromagnetic exchange interactions, which are significant in the study of magnetic materials and their applications (Delen & Lahti, 2006).

Electronic Modification and Interaction

- Modification of Redox Active Ferrocenyl Termini : Research on the electronic modification of redox-active ferrocenyl termini in diferrocenyl-1-phenyl-1H-pyrroles has shown that the electronic properties of these molecules can be influenced by substituting electron withdrawing/donating functional groups. This study is significant for understanding and designing molecules for electronic applications (Lehrich, Hildebrandt, Korb, & Lang, 2015).

Wirkmechanismus

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It is known that pyrrole derivatives can interact with multiple receptors, contributing to their diverse biological activities . The spatial orientation of substituents on the pyrrole ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

Pyrrole derivatives are known to have a broad spectrum of pharmacological properties, suggesting they may affect multiple pathways

Result of Action

As a pyrrole derivative, it may exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Biochemische Analyse

Biochemical Properties

Pyrrole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These properties suggest that 3-nitro-4-phenyl-1H-pyrrole could interact with a variety of enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified.

Cellular Effects

Based on the known activities of other pyrrole derivatives, it could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

3-nitro-4-phenyl-1H-pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-12(14)10-7-11-6-9(10)8-4-2-1-3-5-8/h1-7,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERKCGAXQMDPFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396285 | |

| Record name | 3-nitro-4-phenyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70647-26-6 | |

| Record name | 3-nitro-4-phenyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3056268.png)

![N-[2-(Dodecanoylamino)ethyl]dodecanamide](/img/structure/B3056275.png)